3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid 3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18045458
InChI: InChI=1S/C23H25NO5/c25-21(22(26)27)13-15-9-11-24(12-10-15)23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21,25H,9-14H2,(H,26,27)
SMILES:
Molecular Formula: C23H25NO5
Molecular Weight: 395.4 g/mol

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid

CAS No.:

Cat. No.: VC18045458

Molecular Formula: C23H25NO5

Molecular Weight: 395.4 g/mol

* For research use only. Not for human or veterinary use.

3-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxypropanoic acid -

Specification

Molecular Formula C23H25NO5
Molecular Weight 395.4 g/mol
IUPAC Name 3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-hydroxypropanoic acid
Standard InChI InChI=1S/C23H25NO5/c25-21(22(26)27)13-15-9-11-24(12-10-15)23(28)29-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21,25H,9-14H2,(H,26,27)
Standard InChI Key KTJOVRDUFNHXMZ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCC1CC(C(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a piperidine ring substituted at the 4-position with a hydroxypropanoic acid side chain. The piperidine nitrogen is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, a staple in modern peptide chemistry. The Fmoc moiety provides steric protection and enables selective deprotection under mild basic conditions, a property critical for sequential peptide assembly .

The IUPAC name, 3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-hydroxypropanoic acid, systematically describes its structure:

  • Piperidin-4-yl: A six-membered saturated ring with one nitrogen atom.

  • 2-hydroxypropanoic acid: A carboxylic acid with a hydroxyl group on the β-carbon.

  • Fmoc group: A fluorenylmethyl-based carbamate protecting group.

Synthesis and Manufacturing

Solvent and Base Compatibility

Studies on analogous Fmoc-protected amines reveal that polar aprotic solvents (e.g., DMF, DMSO) are optimal for synthesis, while binary solvent systems (e.g., DMSO/EtOAc) enhance reaction kinetics. Pyrrolidine and piperidine are common bases for Fmoc deprotection, though pyrrolidine shows faster kinetics in less polar mixtures (e.g., DOL) .

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

The compound’s Fmoc group enables temporary protection of the piperidine nitrogen during SPPS. Key advantages include:

  • Orthogonal Deprotection: Removable with 20% piperidine/DMF without affecting acid-labile side chains.

  • Reduced Side Reactions: The bulky Fmoc group minimizes diketopiperazine (DKP) formation by sterically hindering cyclization .

Peptidomimetic Design

Incorporating this piperidine derivative into peptidomimetics enhances:

  • Metabolic Stability: Resistance to protease cleavage due to non-natural backbone geometry.

  • Bioavailability: The hydroxypropanoic acid moiety improves solubility in physiological matrices.

Physicochemical Properties

Structural Data

PropertyValue
Molecular FormulaC23H25NO5
Molecular Weight395.4 g/mol
IUPAC Name3-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-hydroxypropanoic acid
Canonical SMILESC1CN(CCC1CC(C(=O)O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChI KeyKTJOVRDUFNHXMZ-UHFFFAOYSA-N
PubChem CID167717577

Solubility and Stability

  • Solubility: High in DMF (>50 mg/mL), moderate in DMSO (~20 mg/mL), and low in aqueous buffers (<1 mg/mL at pH 7.4).

  • Stability: Stable at -20°C for >2 years; degrades in acidic conditions (pH <4) via Fmoc carbamate hydrolysis .

Future Research Directions

Expanding Solvent Systems

Recent work demonstrates that 2-methyltetrahydrofuran (2-Me-THF) and cyclopentyl methyl ether (CPME) could replace traditional solvents like DMF, reducing environmental impact while maintaining reaction efficiency .

Automated Synthesis Platforms

Integration into robotic SPPS systems could streamline the production of complex peptides, leveraging the compound’s reliability in iterative deprotection cycles .

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